N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenoxyacetamide
Overview
Description
N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenoxyacetamide typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, followed by acylation with succinic anhydride . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: The phenyl and phenoxyacetamide groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like NOS-II, TNF-α, and IMPDH-II, which are involved in inflammatory and immune responses . By modulating these pathways, the compound can exert anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline: Known for its anti-inflammatory properties.
4-phenethylaminoquinazoline: Exhibits significant analgesic and antipyretic activities.
2-substituted aminoquinazolinones: Reported to have various biological activities, including antimicrobial and anticancer effects.
Uniqueness
N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenoxyacetamide stands out due to its unique combination of the quinazolinone core with phenyl and phenoxyacetamide groups. This structural arrangement contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-20(14-28-17-6-2-1-3-7-17)23-16-12-10-15(11-13-16)21-24-19-9-5-4-8-18(19)22(27)25-21/h1-13H,14H2,(H,23,26)(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAABVJIUUFRECX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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